2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid
Overview
Description
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a pyrazolyl moiety
Scientific Research Applications
2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with a chlorinated benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and controlled reaction environments to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chloro group or the pyrazole ring, resulting in the formation of reduced analogs.
Substitution: The chloro group on the benzoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoic acids.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a pyrazole ring, which may result in different reactivity and biological activity.
Pyrazoloquinolines: These compounds contain a fused pyrazole-quinoline structure and are studied for their pharmacological properties.
Uniqueness: 2-Chloro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to the specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its combination of a chloro group and a pyrazole ring makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
2-chloro-5-(1-methylpyrazol-4-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMTEZDCPPUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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